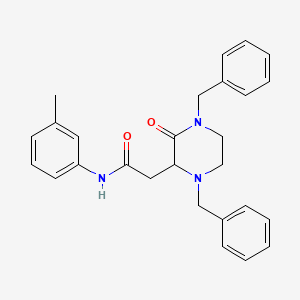![molecular formula C25H24N2O4 B11565462 4-methoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11565462.png)
4-methoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is an organic compound that features a benzamide core with methoxy and benzoxazole substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution reaction, where the benzoxazole ring is introduced to the benzamide core. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
4-methoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 4-methoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another benzamide derivative with different substituents.
2-methoxy-5-methyl-N-(1-hydroxy-3-methylbutan-3-yl)aniline: A compound with a similar core structure but different functional groups.
Uniqueness
4-methoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is unique due to its specific combination of methoxy and benzoxazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H24N2O4 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-methoxy-N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C25H24N2O4/c1-15(2)17-7-12-23-21(13-17)27-25(31-23)18-8-11-22(30-4)20(14-18)26-24(28)16-5-9-19(29-3)10-6-16/h5-15H,1-4H3,(H,26,28) |
InChI Key |
GHOHOKHRZDEPQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(1E)-1-{[1,1'-Biphenyl]-4-YL}ethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide](/img/structure/B11565379.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11565393.png)
![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B11565397.png)
![(3E)-3-({[(2-Hydroxyethyl)carbamoyl]formamido}imino)-N-(1-phenylethyl)butanamide](/img/structure/B11565398.png)
![N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11565403.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B11565405.png)
![5-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B11565406.png)
![(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methylpropyl)butanamide](/img/structure/B11565408.png)
![N-(4-bromophenyl)-5-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11565412.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B11565420.png)
![N'-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B11565423.png)
![6-amino-2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one](/img/structure/B11565429.png)
![N-[4-(pentyloxy)phenyl]-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide](/img/structure/B11565440.png)

